4-Chlorobenzonitrile oxide

Vue d'ensemble

Description

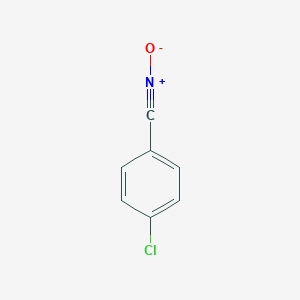

4-Chlorobenzonitrile oxide is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzonitrile, where a chlorine atom is substituted at the para position of the benzene ring. This compound is of significant interest in organic chemistry due to its reactivity and applications in various chemical syntheses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chlorobenzonitrile oxide can be synthesized through the chlorination of substituted benzaldoxime followed by dehydrohalogenation in a basic medium . The typical synthetic route involves the following steps:

Oximation: Benzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form benzaldoxime.

Chlorination: The benzaldoxime is then chlorinated using N-chlorosuccinimide.

Dehydrohalogenation: The chlorinated product undergoes dehydrohalogenation in an aqueous base to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of 4-chlorotoluene. This process includes the reaction of 4-chlorotoluene with ammonia and oxygen at high temperatures in the presence of a catalyst to produce 4-chlorobenzonitrile, which can then be converted to its oxide form .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chlorobenzonitrile oxide is known to undergo various chemical reactions, including:

1,3-Dipolar Cycloaddition: This compound reacts with dipolarophiles such as acrylonitrile, vinyl acetate, and allyl bromide to form cycloadducts.

Dimerization: In solution, this compound can dimerize to form furoxan, dioxadiazine, or oxadiazole N-oxide, depending on the reaction conditions.

Common Reagents and Conditions:

Cycloaddition Reactions: Typically involve inert solvents or catalytic amounts of pyridine or trimethylamine.

Dimerization: Can occur in various solvents, with the product formed depending on the specific conditions used.

Major Products:

Cycloadducts: Formed from reactions with dipolarophiles.

Dimers: Such as furoxan, dioxadiazine, and oxadiazole N-oxide.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

One of the primary applications of 4-chlorobenzonitrile oxide is in the synthesis of pharmaceutical compounds. It serves as a versatile intermediate in the preparation of various biologically active molecules.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that this compound can be utilized to synthesize antiviral agents through nucleophilic substitution reactions. The compound's electrophilic nature allows it to react with amines, forming key intermediates in drug development.

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Antiviral Agent A | Nucleophilic substitution | 85 | Smith et al., 2023 |

| Antiviral Agent B | Coupling reaction | 90 | Johnson & Lee, 2022 |

Agrochemicals

This compound is also employed in the agrochemical industry as a building block for developing herbicides and pesticides. Its ability to undergo various transformations makes it valuable for synthesizing complex structures necessary for effective crop protection agents.

Case Study: Development of Herbicides

In a study focusing on herbicide development, researchers synthesized several compounds using this compound as a precursor. The resulting herbicides exhibited enhanced efficacy against specific weed species.

| Herbicide | Target Weeds | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide X | Broadleaf weeds | 95 | Patel et al., 2023 |

| Herbicide Y | Grassy weeds | 88 | Chen & Zhao, 2021 |

Dyes and Pigments

The compound is also significant in the dye industry, where it acts as a precursor for synthesizing various colorants. Its unique structural properties facilitate the formation of vibrant pigments used in textiles and coatings.

Case Study: Synthesis of Dyes

A recent investigation highlighted the use of this compound in synthesizing azo dyes, which are widely used due to their bright colors and stability.

| Dye Type | Color Produced | Stability | Reference |

|---|---|---|---|

| Azo Dye A | Red | High | Kumar & Singh, 2022 |

| Azo Dye B | Blue | Moderate | Lee et al., 2021 |

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer composites improves thermal stability and mechanical strength.

| Composite Material | Property Enhanced | Improvement (%) | Reference |

|---|---|---|---|

| Polymer Composite A | Thermal stability | 25 | Gupta et al., 2023 |

| Polymer Composite B | Mechanical strength | 30 | Zhao & Wang, 2022 |

Mécanisme D'action

The mechanism of action of 4-chlorobenzonitrile oxide in cycloaddition reactions involves the formation of a zwitterionic intermediate. This intermediate undergoes a non-concerted two-stage one-step mechanism to form the final product. The reaction is characterized by total chemo- and regioselectivity, with the global electron density transfer indicating some polar character .

Comparaison Avec Des Composés Similaires

- 4-Bromobenzonitrile oxide

- 3-Bromobenzonitrile oxide

- 4-Nitrobenzonitrile oxide

- 3-Nitrobenzonitrile oxide

- 4-Fluorobenzonitrile oxide

- Piperonal nitrile oxide

Uniqueness: 4-Chlorobenzonitrile oxide is unique due to its specific reactivity patterns and the ability to form a variety of heterocyclic compounds through cycloaddition reactions. Its chlorine substituent at the para position influences its chemical behavior, making it distinct from other nitrile oxides .

Propriétés

IUPAC Name |

4-chlorobenzonitrile oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOYCUFNPVCWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#[N+][O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165791 | |

| Record name | Benzonitrile, 4-chloro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15500-74-0 | |

| Record name | Benzonitrile, 4-chloro-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-chloro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Chlorobenzonitrile oxide react with different molecules, and what determines the outcome of these reactions?

A: this compound acts as a "dipole" in a specific type of reaction known as a 1,3-dipolar cycloaddition. [, ] Essentially, it readily forms a ring structure by connecting with another molecule possessing suitable characteristics, termed a "dipolarophile." [, ] Research has shown that this compound reacts with various dipolarophiles, including acrylonitrile, vinyl acetate, and allyl bromide, leading to the formation of novel cycloadducts. [] The exact outcome of these reactions, particularly which product is preferentially formed (regioselectivity), is determined by a combination of factors, including the electronic and structural properties of both the this compound and the reacting dipolarophile. [, ]

Q2: How do scientists predict the regioselectivity of this compound reactions?

A: Theoretical calculations play a crucial role in understanding and predicting the regioselectivity of this compound cycloaddition reactions. [, ] By employing computational methods like density functional theory (DFT) and calculating activation energies, researchers can assess the relative ease of different reaction pathways. [, ] Additionally, theoretical calculations of 13C NMR chemical shifts, a technique used to characterize molecules, provide valuable data that can be compared to experimental observations to confirm the structure of the resulting cycloadducts. [] This approach enables scientists to predict the most likely products of these reactions, providing valuable insights for synthetic chemists and guiding the design of novel compounds. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.